sodium;3-aminopropane-1-sulfonate
Description
Sodium 3-aminopropane-1-sulfonate is the sodium salt of 3-aminopropane-1-sulfonic acid (homotaurine or tramiprosate). Its parent compound, 3-aminopropane-1-sulfonic acid (CAS 3687-18-1), is a small, water-soluble molecule with a molecular formula of C₃H₉NO₃S and a molecular weight of 139.17 g/mol . The sodium salt enhances solubility and stability, making it suitable for biochemical and industrial applications. It is structurally characterized by a sulfonate group (-SO₃⁻) at the terminal carbon and an amino group (-NH₂) at the third carbon of the propane chain .
Key properties of the parent acid include:
- Log S (aqueous solubility): -0.85, indicating moderate solubility in water.
- Bioavailability: High gastrointestinal absorption but low blood-brain barrier permeability.
- Applications: Investigated for neurological disorders (e.g., Alzheimer’s disease) due to its ability to inhibit amyloid-beta aggregation .
Properties
IUPAC Name |
sodium;3-aminopropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S.Na/c4-2-1-3-8(5,6)7;/h1-4H2,(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGJRCNLDZGSFX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Steps
The direct method involves a two-step process: chlorination of 3-aminopropanol followed by sulfonation with sodium sulfite.
Step 1: Chlorination
3-Aminopropanol reacts with hydrogen chloride (HCl) gas or concentrated hydrochloric acid to form γ-chloropropylamine hydrochloride. This exothermic reaction requires temperature control (40–50°C) and yields a crystalline intermediate after ethanol dilution and cooling to 10°C.
Step 2: Sulfonation
The γ-chloropropylamine hydrochloride undergoes nucleophilic substitution with sodium sulfite in aqueous medium. The reaction proceeds under reflux, with subsequent acidification using hydrochloric acid to precipitate 3-aminopropanesulfonic acid. Neutralization with sodium hydroxide converts the acid to its sodium salt.
Optimization and Yield
-
Chlorination : Excess HCl ensures complete conversion, with yields exceeding 90% for the intermediate.
-
Sulfonation : Sodium sulfite acts as both nucleophile and base. Reaction times of 4–6 hours at 80–100°C achieve 85–90% yield. Post-reaction acidification and ethanol recrystallization elevate purity to ≥98%.
Table 1: Direct Synthesis Parameters
| Parameter | Chlorination | Sulfonation |
|---|---|---|
| Temperature (°C) | 40–50 | 80–100 |
| Time (hours) | 4 | 4–6 |
| Yield (%) | >90 | 85–90 |
| Purity (%) | – | ≥98 |
Synthesis via 1,3-Propane Sultone Intermediate
Sultone Synthesis
1,3-Propane sultone is synthesized from allyl chloride and sodium metabisulfite in a four-step process:
Step 1: Sulfonation
Allyl chloride reacts with sodium metabisulfite at 50°C (pH 8–9) to form sodium allyl sulfonate.
Step 2: Acid-Catalyzed Addition
Sodium allyl sulfonate undergoes anti-Markovnikov addition with sulfuric acid (50–60°C) in the presence of peroxydisulfate catalysts.
Step 3: Hydrolysis and Cyclization
The intermediate is hydrolyzed under alkaline conditions (pH 9–14) and cyclized using toluene as an azeotropic agent, yielding 1,3-propane sultone at 81% overall yield.
Ring-Opening to Sodium Salt
The sultone reacts with aqueous ammonia at 60–80°C, undergoing ring-opening to form 3-aminopropanesulfonic acid. Neutralization with sodium hydroxide produces the sodium salt.
Table 2: Sultone-Based Synthesis Parameters
| Parameter | Sultone Synthesis | Ring-Opening |
|---|---|---|
| Temperature (°C) | 50–60 | 60–80 |
| Time (hours) | 10–15 | 2–4 |
| Yield (%) | 81 | 90–95 |
| Purity (%) | ≥99 | ≥98 |
Comparative Analysis of Methods
Cost and Scalability
Purity and Byproducts
-
Direct Method : Ethanol recrystallization removes unreacted 3-aminopropanol, achieving ≥98% purity.
-
Sultone Method : Cyclodehydration minimizes byproducts, with sultone purity ≥99%.
Purification and Characterization
Recrystallization Techniques
Both methods employ ethanol or methanol for recrystallization. The sultone-derived product requires fewer purification steps due to higher initial purity.
Analytical Validation
Industrial Applications and Recommendations
The sultone method is preferred for large-scale production due to superior yield and purity. Future research should explore greener catalysts (e.g., ionic liquids) to reduce sulfuric acid usage in sultone synthesis. For laboratory-scale needs, the direct method offers simplicity despite moderate yields .
Chemical Reactions Analysis
Types of Reactions: Compound sodium;3-aminopropane-1-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be influenced by the presence of specific functional groups and the overall structure of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize specific functional groups within the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed to reduce certain functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Compound sodium;3-aminopropane-1-sulfonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be utilized in biochemical assays and studies to understand its interactions with biological molecules.
Medicine: Research into the compound’s potential therapeutic effects and mechanisms of action is ongoing, with the aim of developing new drugs or treatments.
Industry: It may be used in the production of specialty chemicals, materials, or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of compound sodium;3-aminopropane-1-sulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Sodium 3-Azidopropane-1-Sulfonate
- Molecular Formula: C₃H₅N₃NaO₃S
- Key Features: Contains an azide (-N₃) group instead of an amino group.
- Synthesis: Reacts sodium azide (NaN₃) with sultones (cyclic sulfonic esters) in acetone/water .
- Applications: Primarily used in "click chemistry" for bioconjugation due to its reactive azide moiety. Unlike sodium 3-aminopropane-1-sulfonate, it lacks direct therapeutic relevance but serves as a precursor in material science.
Sodium 3-(Cyclohexylamino)propane-1-Sulfonate (CAPS-Na)
- Molecular Formula: C₉H₁₈NNaO₃S
- Key Features: Substituted with a cyclohexylamino group (-NH-C₆H₁₁).
- Applications: A zwitterionic buffering agent effective in the pH 9.7–11.3 range, commonly used in electrophoresis and enzymatic assays. Its larger hydrophobic group enhances membrane impermeability compared to sodium 3-aminopropane-1-sulfonate .
Sodium 3-Hydroxypropane-1-Sulphonate
- Molecular Formula: C₃H₇NaO₄S
- Key Features: Hydroxyl (-OH) group replaces the amino group.
- Properties: Higher polarity and hydrogen-bonding capacity, leading to distinct solubility profiles. No reported bioactivity, unlike the neuroactive 3-aminopropane-1-sulfonate derivatives .
Sodium 3-[(3,5-Dimethoxyphenyl)(ethyl)amino]-2-hydroxypropane-1-sulfonate
- Molecular Formula: C₁₃H₂₀NNaO₆S
- Key Features: Aromatic dimethoxy and ethylamino substituents.
- Applications: Specialized in organic synthesis and as a chiral auxiliary. Its complex structure reduces water solubility compared to simpler sulfonates like sodium 3-aminopropane-1-sulfonate .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| Sodium 3-aminopropane-1-sulfonate | C₃H₈NNaO₃S | 161.15 | -NH₂, -SO₃⁻ | Neuroresearch, chelation |
| Sodium 3-azidopropane-1-sulfonate | C₃H₅N₃NaO₃S | 186.15 | -N₃, -SO₃⁻ | Bioconjugation, material science |
| CAPS-Na | C₉H₁₈NNaO₃S | 243.30 | Cyclohexylamino, -SO₃⁻ | Biochemical buffering |
| Sodium 3-hydroxypropane-1-sulphonate | C₃H₇NaO₄S | 162.14 | -OH, -SO₃⁻ | Industrial synthesis |
Research Findings and Distinctive Features
- Reactivity: Sodium 3-aminopropane-1-sulfonate’s amino group enables covalent modifications (e.g., amide bond formation), unlike azide or hydroxyl derivatives .
- Biological Activity: The parent acid (homotaurine) shows neuroprotective effects, whereas CAPS-Na and hydroxy derivatives lack direct therapeutic roles .
- Similar precautions apply to its sodium salt .
Q & A
Advanced Research Question
- In vitro: Caco-2 cell monolayers assess intestinal absorption and blood-brain barrier permeability.
- In vivo: Radiolabeled ³⁵S-tramiprosate in rodents quantifies biodistribution. Microdialysis in cerebrospinal fluid (CSF) monitors brain exposure.
Dose-response studies should account for species-specific metabolic differences (e.g., faster renal clearance in mice vs. humans) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
